molecular formula C13H8F2O2 B6369256 3-(2,3-Difluorophenyl)benzoic acid CAS No. 1261941-01-8

3-(2,3-Difluorophenyl)benzoic acid

Cat. No.: B6369256
CAS No.: 1261941-01-8
M. Wt: 234.20 g/mol
InChI Key: LPDHPSTTZPHSLS-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₃H₈F₂O₂ and a molecular weight of 234.2 g/mol . Structurally, it consists of a benzoic acid core substituted at the 3-position with a 2,3-difluorophenyl group. This arrangement confers distinct electronic and steric properties compared to non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

3-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHPSTTZPHSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683279
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-01-8
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. In this method, a boronic acid derivative of 2,3-difluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is tolerant of various functional groups.

Another approach involves the direct fluorination of a pre-synthesized phenylbenzoic acid derivative using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenylbenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

4-(2,3-Difluorophenyl)benzoic Acid (dFPB5)

  • Structure : The difluorophenyl group is attached at the 4-position of the benzoic acid ring, compared to the 3-position in the target compound.
  • Molecular Weight : Identical (234.2 g/mol) .
  • Impact : Positional isomerism can alter molecular dipole moments and steric interactions. In a study on Staphylococcus aureus virulence suppression, analogs like dFPB5 demonstrated bioactivity, suggesting that substituent positioning significantly influences target binding .

3-(3,4-Difluorophenyl)benzoic Acid

  • Structure : Fluorine atoms at the 3,4-positions of the phenyl ring versus 2,3-positions in the target compound.
  • Safety Data : This isomer (CAS 885963-39-3) has documented safety protocols, including first-aid measures for inhalation exposure . The differing fluorine positions may affect toxicity profiles due to altered electronic effects.

Functional Group Variants

3-(2,3-Difluorophenyl)phenol (dFPP2)

  • Structure: Replaces the carboxylic acid (–COOH) group with a phenol (–OH) group.
  • Molecular Weight : 206.2 g/mol (vs. 234.2 g/mol for the target compound) .
  • Impact : The absence of the acidic carboxyl group reduces water solubility and may diminish interactions with charged biological targets.

2,6-Difluoro-3-(propylsulfonamido)benzoic Acid

  • Structure : Incorporates a sulfonamide (–SO₂NH₂) group alongside fluorine substituents.

Trifluoromethyl Derivatives

1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one

  • Structure : Features a trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent.
  • Impact : The –CF₃ group increases lipophilicity and metabolic stability compared to difluoro analogs, as seen in its synthesis and characterization via ¹H NMR .

Deuterated and Isotopic Variants

3,4-Difluorobenzoic-d₃ Acid

  • Structure : Deuterated version of 3,4-difluorobenzoic acid.
  • Applications : Used as an internal standard in mass spectrometry due to isotopic labeling, highlighting the utility of fluorinated benzoic acids in analytical chemistry .

Research Findings and Data Tables

Table 1: Structural Comparison of Difluorophenyl Benzoic Acid Derivatives

Compound Name Substituent Positions Molecular Weight (g/mol) Notable Properties Reference
3-(2,3-Difluorophenyl)benzoic acid 3-(2,3-difluorophenyl) 234.2 High polarity, potential bioactivity
4-(2,3-Difluorophenyl)benzoic acid 4-(2,3-difluorophenyl) 234.2 Studied for antimicrobial effects
3-(3,4-Difluorophenyl)benzoic acid 3-(3,4-difluorophenyl) 234.2 Documented safety protocols

Table 2: Functional Group Impact on Properties

Compound Class Key Functional Groups Solubility Trend Bioactivity Example
Difluorophenyl benzoic acids –COOH, –F Moderate in polar solvents Antimicrobial
Difluorophenyl phenols –OH, –F Low in water Limited data
Sulfonamide derivatives –SO₂NH₂, –F High in aqueous buffers Enhanced target binding

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